Isopropyl dihydrogen phosphate

Overview

Description

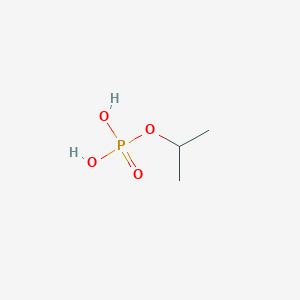

Isopropyl dihydrogen phosphate is a monophosphorylated isopropyl alcohol . It contains a total of 17 atoms: 9 Hydrogen atoms, 3 Carbon atoms, 4 Oxygen atoms, and 1 Phosphorous atom . The chemical formula of Isopropyl dihydrogen phosphate can therefore be written as: C3H9O4P .

Molecular Structure Analysis

The Isopropyl dihydrogen phosphate molecule contains total 16 bond(s); 7 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 2 hydroxyl group(s), and 1 phosphate(s)/thiophosphate(s) . The dihydrogen phosphate anion consists of a central phosphorus atom surrounded by 2 equivalent oxygen atoms and 2 hydroxy groups in a tetrahedral arrangement .

Physical And Chemical Properties Analysis

Isopropyl dihydrogen phosphate is a white crystalline solid . It has a boiling point of 250.5±23.0 °C at 760 mmHg . The enthalpy of vaporization is 53.7±6.0 kJ/mol .

Scientific Research Applications

Inertial Confinement Fusion (ICF)

Isopropyl dihydrogen phosphate plays a crucial role in the field of Inertial Confinement Fusion (ICF) . It is used in the production of potassium dihydrogen phosphate (KDP) crystals, which are essential components in ICF experiments due to their nonlinear optical properties . These crystals are utilized for electro-optic switches and frequency conversion in high-power laser systems, which are integral to initiating fusion reactions.

Sustainable Phosphorus Compounds

In the pursuit of sustainable chemistry, isopropyl dihydrogen phosphate is involved in the synthesis of reduced phosphorus compounds . These compounds, such as phosphite (HPO₃²⁻), are generated through mechanochemical phosphorylation and have applications as reducing agents, cathode materials for batteries, and as intermediates for other important phosphorus compounds .

Biomedical Applications

Isopropyl dihydrogen phosphate derivatives are used to create biocompatible nanomaterials for biomedical applications. These include drug nanocarriers, tumor theranostics, biosensors, and bone formation materials. The phosphorus-based nanomaterials derived from isopropyl dihydrogen phosphate exhibit unique physicochemical and biological properties, making them suitable for a variety of medical applications .

Pharmacology

In pharmacology, isopropyl dihydrogen phosphate-related compounds serve as non-hydrolyzable phosphate mimics. They are often used to inhibit enzymes that utilize phosphates as substrates. This property is harnessed in the development of antiviral drugs, such as acyclic nucleoside phosphonates, which are effective against viral infections .

Environmental Science

Isopropyl dihydrogen phosphate is instrumental in environmental science, particularly in the study of phosphate solubilizing microbes (PSM) . These microbes play a significant role in sustainable agriculture by overcoming phosphorus deficiency in soil without causing harm to the environment .

Food Technology

In food technology, isopropyl dihydrogen phosphate derivatives are explored for their potential as food additives . They are investigated for their bioavailability and safety after ingestion, with a focus on calcium phosphate nanoparticles that are essential for bone and teeth growth .

Material Science

The compound is also significant in material science, particularly in the mechanical characterization of KDP crystals . These studies are vital for understanding the material properties that affect the performance of KDP in various applications, including optical systems .

Biochemistry

Lastly, in biochemistry, isopropyl dihydrogen phosphate is used in buffer systems to maintain pH levels in biological systems. These buffers are essential for various biochemical processes, including energy metabolism and genetic substance transfer .

Mechanism of Action

Target of Action

Isopropyl dihydrogen phosphate is a monophosphorylated isopropyl alcohol . It has a role as a phosphoantigen . Phosphoantigens are molecules that can be recognized by the immune system, specifically by Vγ9Vδ2 T cells, a unique subset of T cells that respond to certain types of phosphorous-containing compounds .

Mode of Action

As a phosphoantigen, it may interact with the immune system by binding to specific receptors on vγ9vδ2 t cells . This interaction can trigger a cascade of immune responses, including the release of cytokines, which are signaling molecules that modulate the immune response .

Biochemical Pathways

Phosphate compounds play a crucial role in many biological processes, including energy metabolism, signal transduction, and nucleic acid synthesis . Therefore, it’s plausible that isopropyl dihydrogen phosphate could influence these or other phosphate-dependent processes.

Pharmacokinetics

Latanoprost, a related compound, is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed to the acid form to become biologically active . The active acid of latanoprost reaching the systemic circulation is primarily metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites via fatty acid β-oxidation . The elimination of the acid of latanoprost from human plasma is rapid (t1/2 =17 min) after both intravenous and topical administration . Systemic clearance is approximately 7 mL/min/kg . Following hepatic β-oxidation, the metabolites are mainly eliminated via the kidneys .

Result of Action

As a phosphoantigen, it may stimulate immune responses, including the activation of vγ9vδ2 t cells and the release of cytokines .

Safety and Hazards

Future Directions

In the pursuit of a more sustainable production of phosphorous acid (H3PO3), condensed phosphates can be employed to phosphorylate hydride reagents under solvent-free mechanochemical conditions to furnish phosphite (HPO3 2−) . This method circumvents the need to pass through white phosphorus (P4) as a high-energy intermediate and mitigates involvement of environmentally hazardous chemicals .

properties

IUPAC Name |

propan-2-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPQHRDVPBTVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862720 | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl acid phosphate is a white crystalline solid. It is corrosive to metals and tissue. | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Isopropyl dihydrogen phosphate | |

CAS RN |

1623-24-1, 76483-21-1 | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monoisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoisopropyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076483211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOISOPROPYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0HVR60ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

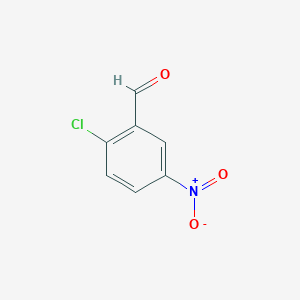

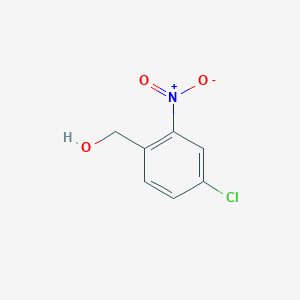

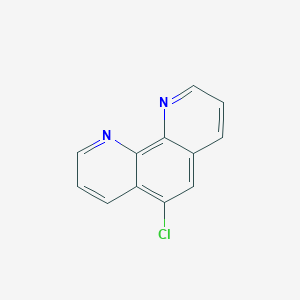

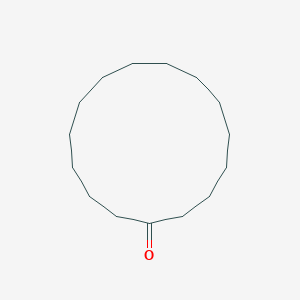

Feasible Synthetic Routes

Q & A

Q1: What is the significance of isopropyl dihydrogen phosphate in the metabolism of Kitazin P® in rice plants?

A1: Isopropyl dihydrogen phosphate is identified as a metabolite of Kitazin P® in rice plants, indicating the fungicide undergoes degradation within the plant system. [, ] While not directly identified as the primary metabolite, its presence suggests a breakdown pathway where the parent compound, Kitazin P®, is initially hydrolyzed to O,O-diisopropyl hydrogen phosphorothioate. This intermediate is further metabolized to diisopropyl hydrogen phosphate, isopropyl dihydrogen phosphate, and ultimately, phosphoric acid. [, ]

Q2: Are there analytical methods to specifically identify and quantify isopropyl dihydrogen phosphate in plant tissues?

A3: The research papers primarily utilized thin-layer chromatography and gas-liquid chromatography with flame thermionic or flame photometric detectors to identify and analyze metabolites of Kitazin P®. [, ] While these techniques were instrumental in characterizing the overall metabolic pathway, they did not focus specifically on the quantification of isopropyl dihydrogen phosphate. Further research and potentially more targeted analytical methods would be required for precise quantification of this specific metabolite within plant tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.